Neodymium(III) acetate xhydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

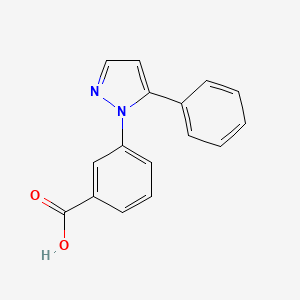

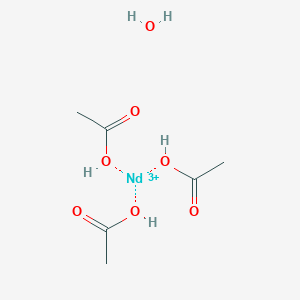

Neodymium(III) acetate xhydrate is an inorganic salt composed of a neodymium atom trication and three acetate groups as anions, where neodymium exhibits the +3 oxidation state . It has a chemical formula of Nd(CH₃COO)₃·xH₂O and commonly occurs as a light purple powder . This compound is known for its solubility in water and its use in various scientific and industrial applications .

Mecanismo De Acción

Target of Action

Neodymium(III) acetate xhydrate, also known as acetic acid;neodymium(3+);hydrate, is primarily used as a doping agent in the synthesis of neodymium-doped silica-glasses and neodymium doped yttrium silicate nanophosphors . These materials are the primary targets of the compound’s action.

Mode of Action

The compound interacts with its targets by being incorporated into their structure during the synthesis process. The neodymium(III) ions replace some of the ions in the target materials, altering their properties. The exact changes depend on the specific material and the amount of this compound used .

Result of Action

The primary result of this compound’s action is the alteration of the optical properties of the materials it’s used to dope. For example, neodymium-doped silica glasses and yttrium silicate nanophosphors may exhibit altered light absorption or emission properties .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other ions. These factors can affect the compound’s stability and efficacy as a doping agent. For example, the compound is soluble in water and moderately soluble in strong mineral acids , which can affect its distribution in a solution and thus its interaction with target materials.

Métodos De Preparación

Neodymium(III) acetate xhydrate can be synthesized through neutralization reactions involving neodymium oxide, neodymium hydroxide, or neodymium carbonate with acetic acid . The reactions are as follows:

- (6CH₃COOH + Nd₂O₃ \rightarrow 2Nd(CH₃COO)₃ + 3H₂O)

- (3CH₃COOH + Nd(OH)₃ \rightarrow Nd(CH₃COO)₃ + 3H₂O)

- (6CH₃COOH + Nd₂(CO₃)₃ \rightarrow 2Nd(CH₃COO)₃ + 3H₂O + 3CO₂↑)

These reactions are typically carried out under controlled conditions to ensure the purity and yield of the product .

Análisis De Reacciones Químicas

Neodymium(III) acetate xhydrate undergoes various chemical reactions, including:

Oxidation and Reduction: Neodymium in the +3 oxidation state can participate in redox reactions, although specific examples involving this compound are less common.

Substitution Reactions: The acetate groups can be substituted by other ligands in coordination chemistry.

Complex Formation: This compound can form complexes with other compounds, such as sodium acetate, which increases its solubility and forms a blue complex.

Aplicaciones Científicas De Investigación

Neodymium(III) acetate xhydrate is used in various scientific research applications, including:

Comparación Con Compuestos Similares

Neodymium(III) acetate xhydrate can be compared with other neodymium compounds and lanthanide acetates:

Neodymium(III) carbonate: Similar in that both contain neodymium in the +3 oxidation state, but differ in their anions and solubility properties.

Cerium(III) acetate, Praseodymium(III) acetate, Samarium(III) acetate, Europium(III) acetate: These compounds are similar in structure and coordination chemistry but differ in their specific applications and physical properties.

This compound stands out due to its unique solubility characteristics and its applications in advanced materials and photothermal therapy .

Propiedades

Número CAS |

334869-71-5 |

|---|---|

Fórmula molecular |

C6H14NdO7+3 |

Peso molecular |

342.41 g/mol |

Nombre IUPAC |

acetic acid;neodymium(3+);hydrate |

InChI |

InChI=1S/3C2H4O2.Nd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3; |

Clave InChI |

GMQPBTKWMZBSCT-UHFFFAOYSA-N |

SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Nd+3] |

SMILES canónico |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Nd+3] |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Phenylamino)methyl]aniline](/img/structure/B2970289.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2970290.png)

![4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-(thiazol-2-yl)benzenesulfonamide](/img/structure/B2970295.png)

![Propan-2-yl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2970296.png)

![ethyl 7-benzyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2970299.png)

![1-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]cyclopropane-1-carboxylic acid](/img/structure/B2970301.png)

![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/new.no-structure.jpg)

![5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2970304.png)

![N-(3-acetylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2970305.png)

![7-ethynyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2970309.png)